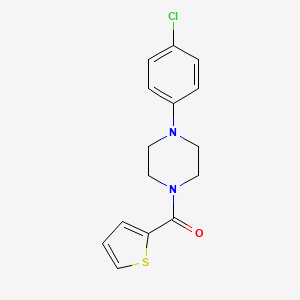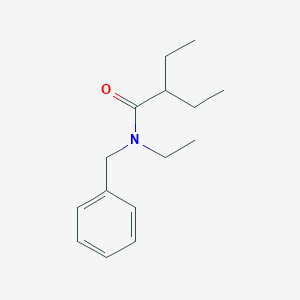![molecular formula C12H14N2O2 B5696712 4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile](/img/structure/B5696712.png)
4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile, also known as Methoxyfenozide, is an insecticide that belongs to the family of diacylhydrazine compounds. It is used to control a wide range of pests, including caterpillars, beetles, and moths. Methoxyfenozide is a relatively new insecticide that has gained popularity due to its low toxicity to non-target organisms and its effectiveness in controlling pests.
Mecanismo De Acción
4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrileide works by disrupting the molting process of insects. It inhibits the production of ecdysone, a hormone that is necessary for the molting process. This disruption leads to the death of the insect during the molting process.
Biochemical and Physiological Effects:
4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrileide has been shown to have low toxicity to non-target organisms, including mammals, birds, and fish. It has a low environmental impact and does not persist in the environment. 4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrileide is rapidly degraded in soil and water, and it does not accumulate in the food chain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrileide has several advantages over traditional insecticides. It has a low toxicity to non-target organisms, making it a safer alternative for use in agricultural settings. It is also effective against a wide range of pests, making it a versatile insecticide. However, 4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrileide has some limitations. It is not effective against all pests, and it may not be suitable for use in all agricultural settings.
Direcciones Futuras
There are several future directions for research on 4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrileide. One area of research is the development of new formulations that are more effective and have a longer residual activity. Another area of research is the study of the effects of 4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrileide on non-target organisms, including beneficial insects and soil microorganisms. Additionally, research can be conducted on the potential use of 4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrileide in integrated pest management strategies.
Métodos De Síntesis
4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrileide is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carboxylic acid with acetic anhydride to form the acetylated compound. This compound is then reacted with hydroxylamine to form the oxime derivative, which is then reacted with cyanogen bromide to form the final product, 4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrileide.
Aplicaciones Científicas De Investigación
4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrileide has been extensively studied for its insecticidal properties and its potential as an alternative to traditional insecticides. Scientific research has shown that 4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrileide is effective in controlling a wide range of pests, including the European corn borer, the cotton bollworm, and the diamondback moth.
Propiedades
IUPAC Name |
[(E)-(4-cyano-3,6,6-trimethyl-2-bicyclo[3.1.0]hex-3-enylidene)amino] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-6-8(5-13)9-10(12(9,3)4)11(6)14-16-7(2)15/h9-10H,1-4H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSGVWNRWQKRTK-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2C(C1=NOC(=O)C)C2(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2C(/C1=N\OC(=O)C)C2(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-(4-cyano-3,6,6-trimethyl-2-bicyclo[3.1.0]hex-3-enylidene)amino] acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B5696670.png)


![N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B5696689.png)
![2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5696690.png)
![N-[2-(dimethylamino)ethyl]-N'-1-naphthylthiourea](/img/structure/B5696700.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenoxy)-N-methylacetamide](/img/structure/B5696717.png)


![2-[(2-methylbenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5696736.png)
![N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5696750.png)